High-Yield Synthesis: 94% Isolated Yield for Boc-Thr(Me)-OH Preparation from O-Methyl-L-Threonine
The Boc protection of O-methyl-L-threonine proceeds with an isolated yield of 94% under standard conditions using Boc₂O in THF/water with NaHCO₃, producing a white solid of (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid . This high-yielding, scalable procedure enables cost-effective procurement of the derivative without requiring specialized purification techniques beyond extraction and trituration. In contrast, alternative derivatizations of O-methyl-L-threonine for other protecting groups or activation strategies often require more complex workup protocols that reduce overall recovered yield.
| Evidence Dimension | Synthetic yield from parent O-methyl-L-threonine |
|---|---|
| Target Compound Data | 94% isolated yield (16.50 g from 10 g starting material) |
| Comparator Or Baseline | Typical Boc-protection yields for amino acids range 70-90% |
| Quantified Difference | Boc-Thr(Me)-OH yield exceeds class average by approximately 4-24 percentage points |
| Conditions | THF/H₂O (1:1) at 0°C to room temperature over 18 hours; Boc₂O (1.5 equiv); NaHCO₃ (3 equiv); product purified by extraction and heptane trituration |
Why This Matters
High synthetic yield ensures reliable supply and competitive pricing, making Boc-Thr(Me)-OH an economically viable building block for large-scale peptide manufacturing.
